molecular formula C10H16O3 B093149 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- CAS No. 16091-70-6

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-

Cat. No. B093149
CAS RN: 16091-70-6
M. Wt: 184.23 g/mol
InChI Key: AWQSAIIDOMEEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMF or DMBF, and it is a cyclic ketone that contains a furan ring. DMF is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Flavor and Fragrance Applications

  • Key Flavor Compounds in Fruit : 2(3H)-Furanone derivatives, specifically 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its methyl ether, are crucial flavor compounds in various fruits and are highly valued by the food industry. These compounds are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction (Schwab, 2013).
  • Flavorant in Berries and Fruits : Mesifurane, a derivative of 2(3H)-furanone, is widely used as a flavoring in foods, beverages, and cosmetics. It's particularly significant in Nordic berries and contributes to the flavor of strawberries, mangoes, and other fruits (Kallio, 2018).

Chemical and Synthetic Applications

  • Synthesis of Complex Compounds : Dimethoxy-2,5-dihydrofuran, a synthetic equivalent of 2(5H)-furanone, facilitates the production of complex and biologically interesting compounds in high yields (Garzelli, Samaritani, & Malanga, 2008).
  • Seed Germination Inhibitor : The synthesis of 3,4,5-Trimethyl-2(5H)-furanone, derived from 2(3H)-furanone, has potential agrochemical applications as a seed germination inhibitor (Surmont, Verniest, & de Kimpe, 2010).

Biological and Health-related Applications

  • Absorption by Human Intestinal Cells : Studies on Caco-2 cell monolayers revealed that different 3(2H)-furanones exhibit varying absorption rates, indicating their potential impact on human health and nutrition (Stadler, Somoza, & Schwab, 2009).

Potential Uses in Food Safety and Preservation

  • Anti-carcinogenic and Antioxidant Properties : Despite showing genotoxic properties in model studies, certain furanones derived from 2(3H)-furanone are effective anti-carcinogenic agents and antioxidants in dietary contexts (Slaughter, 2007).

Synthetic Applications

  • Synthesis of Substituted Furanones : Studies have shown efficient methods for synthesizing substituted 2(5H)-furanones, which are critical for various biological and pharmacological applications (Liao & Villemin, 2000).

properties

IUPAC Name

5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)4-5-8-6-9(12)13-10(8,2)3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSAIIDOMEEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CC(=O)OC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-

CAS RN

4436-81-1, 16091-70-6
Record name 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-
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Record name 4-HYDROXY-4-METHYL-3-(3-OXOBUTYL)-VALERIC ACID GAMMA-LACTONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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